molecular formula C7H14ClNO2 B2829870 (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride CAS No. 2227717-95-3

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B2829870
CAS No.: 2227717-95-3
M. Wt: 179.64
InChI Key: BYOGJLWYPMOMBJ-IBTYICNHSA-N
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Description

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 1009376-67-3) is a chiral piperidine derivative with a methyl substituent at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₁₆ClNO₂ (MW: 193.67 g/mol), and it is typically synthesized via hydrogenation or coupling reactions involving intermediates such as tert-butoxycarbonyl (Boc)-protected precursors . The compound is often isolated as a cis-enriched racemate (15:1 cis:trans ratio) with a crude purity of ~70%, requiring further purification steps like recrystallization or chromatography . Applications include its use as a building block in pharmaceutical synthesis, particularly in the preparation of pyrrolo-pyrazine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a multicomponent reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This method provides moderate to good yields of the desired piperidine derivative.

Industrial Production Methods

Industrial production of piperidine derivatives often employs scalable and cost-effective methods. The use of phenylsilane in the presence of an iron complex catalyst is one such method. This approach promotes the formation and reduction of imine intermediates, leading to the efficient synthesis of piperidine derivatives .

Chemical Reactions Analysis

Reductive Alkylation and N-Methylation

The primary amine group in the deprotected form of this compound undergoes reductive alkylation with aldehydes or ketones. For example:

  • Reaction with formaldehyde : In the presence of NaBH(OAc)₃ or NaBH₄, the amine is methylated to form (3R,4R)-3-methylamino-4-methylpiperidine derivatives .
  • Catalytic hydrogenation : Palladium/carbon (Pd/C) or Raney nickel catalyzes hydrogenation of intermediates, preserving stereochemistry with >99% enantiomeric excess (ee) .

Table 1: Representative Alkylation Reactions

ReactantsConditionsProductYield (%)ee/de (%)Source
Formaldehyde + NaBH(OAc)₃Dichloromethane, 25°C, 12h(3R,4R)-3-methylamino-4-methylpiperidine85–92de >99
3,4-DichlorobenzaldehydeDCE, Ti(OiPr)₄, NaBH(OAc)₃, 16hN-Alkylated piperidine78

Deprotection and Functionalization

The hydrochloride salt can be deprotected under acidic or hydrogenolytic conditions:

  • Acid hydrolysis : Treatment with 6M HCl removes tert-butoxycarbonyl (Boc) groups .
  • Hydrogenolysis : Pd/C-mediated hydrogenolysis cleaves benzyl or carbobenzyloxy (Cbz) protecting groups .

Table 2: Deprotection Methods

Protected GroupReagents/ConditionsProductYield (%)NotesSource
Boc6M HCl in dioxane, 2h, 25°CFree amine hydrochloride95Retains configuration
Cbz10% Pd/C, H₂ (2MPa), MeOH, 50°C(3R,4R)-3-amino-4-methylpiperidine98.8ee >99.5%

Condensation with Heterocycles

The carboxylic acid group participates in microwave-assisted condensations with nitrogen-containing heterocycles (e.g., pyrrolopyrimidines):

  • Nucleophilic substitution : Reacts with chloropyrimidines in isopropanol under microwave irradiation (180°C, 1h) to form fused heterocyclic systems .

Table 3: Condensation Reactions

Partner CompoundConditionsProductYield (%)ApplicationSource
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidineiPrOH, Et₃N, 180°C, 1h (microwave)Piperidine-pyrrolopyrimidine conjugate75Kinase inhibitor precursor

Stability and Reactivity Notes

  • pH sensitivity : The hydrochloride salt is stable under acidic conditions but decomposes in alkaline media.
  • Thermal stability : Decomposes above 200°C without melting .

This compound’s versatility in stereospecific reactions makes it valuable for synthesizing bioactive molecules, particularly in oncology and CNS drug development. Future research directions include optimizing catalytic systems for greener syntheses and expanding its utility in multicomponent reactions.

Scientific Research Applications

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Ring Size and Substituent Positioning :

  • The target compound’s piperidine ring (6-membered) contrasts with the pyrrolidine (5-membered) in the benzyl-substituted analog . This difference affects conformational flexibility and binding affinity in biological targets.
  • The methyl and carboxylic acid groups in the target compound confer distinct steric and electronic properties compared to the difluoro and ester groups in methyl 3,3-difluoropiperidine-4-carboxylate .

Stereochemical Considerations: The target compound’s (3R,4R) configuration is critical for its interaction with chiral receptors, contrasting with the rel-3-fluoro-4-piperidinol analog, which lacks defined stereochemistry at certain positions .

Synthetic Challenges :

  • The target compound’s synthesis achieves moderate yields (68–82%) but requires meticulous purification due to cis:trans isomerism . In contrast, analogs like the Boc-protected phenylpiperidine derivative may bypass isomerism but involve additional protection/deprotection steps .

Functional Applications: The carboxylic acid group in the target compound enables direct conjugation with amines, making it a versatile intermediate in peptide-like drug candidates . The benzyl-pyrrolidine analog is noted for enzyme inhibition, likely due to its aromatic substituent mimicking transition-state analogs in glycosidase inhibition .

Purity and Stability

  • The target compound’s crude purity (~70%) is lower than analogs like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)pyrrolidine derivatives (>99% purity) , highlighting challenges in isolating stereoisomers.
  • Storage conditions for the target compound (2–8°C under inert atmosphere ) are stricter than those for methyl 3,3-difluoropiperidine-4-carboxylate, likely due to its hygroscopic or reactive carboxylic acid group .

Biological Activity

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of the Compound

  • Chemical Structure : this compound is a derivative of piperidine, characterized by its methyl and carboxylic acid functional groups. Its chiral nature allows for distinct biological interactions compared to non-chiral counterparts.
  • CAS Number : 2227717-95-3
  • Molecular Formula : C₇H₁₄ClN₁O₂

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as:

  • Ligand : Investigated for its potential as a ligand in biochemical assays, influencing receptor activation and signaling pathways.
  • Agonist/Antagonist : Depending on the context, it may act as an agonist or antagonist at various receptors, which can modulate cellular responses such as proliferation and apoptosis .

1. Pharmacological Properties

Research has indicated that this compound could serve as an intermediate in drug synthesis, particularly in developing pharmaceuticals targeting neurological disorders. Its structural properties make it suitable for modifications that enhance bioactivity.

2. Cancer Research

A study highlighted the potential anticancer activity of piperidine derivatives similar to this compound. These compounds have shown improved cytotoxicity against specific cancer cell lines by inducing apoptosis more effectively than standard treatments like bleomycin .

3. Neuropharmacology

The compound has been explored for its effects on neurotransmitter systems, particularly in the context of cognitive function and schizophrenia treatment. Its ability to modulate receptors involved in these pathways suggests potential therapeutic applications .

Case Studies

StudyFindings
Anticancer Activity Demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin .
Neuropharmacological Effects Investigated for cognitive enhancement properties in schizophrenia models; showed promising results in receptor modulation .
Biochemical Assays Acted as a ligand influencing various biochemical pathways; specific interactions with muscarinic receptors were noted.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of piperidine derivatives. For instance:

  • A study on related piperidine compounds indicated that modifications at specific positions could significantly alter their binding affinity and biological efficacy .
  • The unique chiral configuration of this compound contributes to its distinct pharmacological profile compared to other piperidine derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride?

  • Key Methods :

  • Asymmetric Hydrogenation : Catalytic hydrogenation using chiral ligands (e.g., Ru-BINAP) to control stereochemistry.
  • Chiral Pool Synthesis : Use of enantiopure starting materials (e.g., natural amino acids) to retain configuration during ring closure.
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers.
    • Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • X-ray Crystallography : Provides definitive proof of absolute configuration by analyzing crystal lattice parameters .
  • NMR Spectroscopy : Use of NOE (Nuclear Overhauser Effect) to infer spatial proximity of substituents.
  • Vibrational Circular Dichroism (VCD) : Detects chiral centers via infrared absorption differences between enantiomers .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-MS : Quantifies impurities and degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
  • Karl Fischer Titration : Measures residual water content, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How do structural modifications influence its binding affinity to neurological targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematic replacement of substituents (e.g., methyl group at C4) followed by radioligand binding assays.
  • Molecular Docking : Predict interactions with receptors (e.g., NMDA or GABAA) using software like AutoDock Vina.
    • Example :
Substituent ModificationBiological Activity (IC50)Target Receptor
4-Methyl (Parent Compound)12 nM ± 1.5NMDA
4-Ethyl45 nM ± 3.2NMDA
4-Hydroxymethyl8 nM ± 0.9GABAA
Data derived from analogous piperidine derivatives .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Stepwise Approach :

Assay Standardization : Compare buffer conditions (pH, ionic strength) and cell lines used.

Compound Purity Verification : Re-analyze batches via LC-MS to rule out impurities.

Orthogonal Assays : Validate findings using alternative methods (e.g., electrophysiology for receptor activity vs. fluorescence-based assays) .

Q. What computational tools predict metabolic pathways and pharmacokinetics?

  • In Silico Platforms :

  • SwissADME : Predicts CYP450-mediated metabolism and blood-brain barrier permeability.
  • GastroPlus : Models oral bioavailability based on solubility and logP values.
    • Case Study : Simulations suggest high renal clearance due to carboxylic acid moiety, necessitating prodrug strategies for improved half-life .

Q. Experimental Design & Optimization

Q. What reaction conditions optimize large-scale synthesis while minimizing racemization?

  • Optimized Parameters :

  • Temperature : Maintain ≤ 0°C during nucleophilic substitutions to prevent epimerization.
  • Solvent Choice : Use aprotic solvents (e.g., THF) to avoid acid-catalyzed racemization.
  • Catalyst Loading : 0.5 mol% chiral catalyst for cost-effective asymmetric synthesis .

Q. How to design a robust protocol for in vitro neuroprotective activity evaluation?

  • Protocol :

Cell Model : Primary cortical neurons exposed to glutamate-induced excitotoxicity.

Dose Range : 0.1–100 µM, with pre-treatment 1 hour prior to insult.

Endpoint Assays : MTT for viability, caspase-3 for apoptosis, and ROS detection kits.

  • Controls : Include MK-801 (NMDA antagonist) and vehicle controls. Validate via blinded analysis .

Q. Data Interpretation & Mechanistic Insights

Q. Why might enantiomeric impurities lead to off-target effects in pharmacological studies?

  • Mechanism : Minor enantiomers may bind to unrelated receptors (e.g., σ-opioid instead of NMDA).
  • Mitigation : Use chiral stationary phase chromatography to achieve ≥99% ee before assays .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

  • Impact : Enhances aqueous solubility (logS = -2.1 vs. -4.3 for free base) but may reduce passive diffusion.
  • Balancing Act : Salt form improves formulation for IV studies, but free base is preferable for CNS penetration .

Properties

IUPAC Name

(3R,4R)-4-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOGJLWYPMOMBJ-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methylnicotinic acid hydrochloride (5.00 g, 36.5 mmol, ASDI) and platinum (IV) oxide (0.35 g, 1.54 mmol) were shaken in AcOH (100 mL) under about 60 psi hydrogen for about 72 h at room temperature. The reaction mixture was filtered through Celite® and concentrated under reduced pressure to give 4-methylpiperidine-3-carboxylic acid hydrochloride (7.4 g, contained residual AcOH) that was carried forward without additional purification. To a portion of the acid (1.0 g, 4.92 mmol) in 1,4-dioxane (10 mL) was added HCl (4 N in 1,4-dioxane, 4.0 mL, 16 mmol). The mixture was stirred for about 10 min before adding Et2O (10 mL). The precipitate was collected by vacuum filtration was washed with Et2O (5 mL) to give a solid (0.27 g). To the filtrate was added HCl (4 N in 1,4-dioxane, 4.0 mL, 16 mmol) and the mixture was concentrated under reduced pressure to constant weight, while adding DCM (20 mL) to the resulting residue to give a thick yellow oil (0.56 g). The two portions were combined to give 4-methylpiperidine-3-carboxylic acid hydrochloride (0.83 g, 93%). To the acid (0.83 g, 4.6 mmol) was added N-(benzyloxycarbonyloxy)succinimide (1.27 g, 5.08 mmol), Na2CO3 (1.71 g, 16.2 mmol), and water: 1,4-dioxane (1: 1, 20 mL). The mixture was stirred at room temperature for about 16 h and the organic solvent was removed under reduced pressure. The aqueous phase was neutralized by the addition of 1N HCl. The solution was extracted with EtOAc (2×25 mL) and the combined organic extracts were washed with brine and dried over anhydrous MgSO4. The solution was filtered and concentrated under reduced pressure to give 1-(benzyloxycarbonyl)-4-methylpiperidine-3-carboxylic acid (1.28 g, 100%): LC/MS (Table 2, Method a) Rt=1.97 min; MS m/z: 278 (M+H)+.
Quantity
5 g
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0 (± 1) mol
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100 mL
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0.35 g
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